1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine
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Overview
Description
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine is a compound that features a 1,2,4-oxadiazole ring attached to a phenylethanamine moiety. This compound is of interest due to its potential applications in medicinal chemistry and its unique chemical properties. The 1,2,4-oxadiazole ring is known for its stability and bioisosteric properties, making it a valuable scaffold in drug design.
Preparation Methods
The synthesis of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine can be achieved through several routes:
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Two-Stage Protocol: : This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases. The O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid is performed in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole ring .
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One-Pot Synthesis: : This approach involves the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily dimethyl sulfoxide) in the presence of inorganic bases .
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Oxidative Cyclization: : This method includes diverse oxidative cyclizations, which have found modest application in drug design .
Chemical Reactions Analysis
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine undergoes various chemical reactions:
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Oxidation: : The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products depending on the reaction conditions .
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Reduction: : Reduction of the oxadiazole ring can be achieved using reducing agents such as ammonium formate and palladium on carbon, leading to the formation of acylamidine, acylguanidine, and diacylguanidine derivatives .
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Substitution: : The compound can undergo substitution reactions, particularly at the phenylethanamine moiety, where different substituents can be introduced to modify its properties .
Scientific Research Applications
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine has several scientific research applications:
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Medicinal Chemistry: : The compound is used as a scaffold in drug design due to its bioisosteric properties. It has been explored for its potential anti-inflammatory, anti-cancer, and anti-infective activities .
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Agricultural Chemistry: : The compound and its derivatives have shown promising results as antibacterial and antifungal agents in agricultural applications .
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Material Science: : The 1,2,4-oxadiazole ring is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition: : The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes .
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Signal Pathways: : It can modulate signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses .
Comparison with Similar Compounds
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine can be compared with other similar compounds:
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1,2,3-Oxadiazole: : This isomer has different electronic properties and reactivity compared to the 1,2,4-oxadiazole ring .
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1,2,5-Oxadiazole: : Another isomer with distinct chemical behavior and applications .
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1,3,4-Oxadiazole: : This isomer is also used in medicinal chemistry but has different stability and reactivity profiles .
The uniqueness of this compound lies in its specific ring structure, which provides a balance of stability and reactivity, making it a versatile scaffold in various applications.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
InChI Key |
KYXPPKPFNHSARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NO2)N |
Origin of Product |
United States |
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